

Comparative Docking Analysis of Kaurane Diterpenoids Against Key Protein Targets

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Compound of Interest

Compound Name: 2,16-Kauranediol

Cat. No.: B1632423

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This guide provides a comparative analysis of the in silico docking performance of various kaurane diterpenoids against a range of significant protein targets. The data presented is compiled from multiple computational studies, offering insights for researchers, scientists, and drug development professionals interested in the therapeutic potential of this class of natural compounds. The objective is to present a clear, data-driven comparison of binding affinities and to provide the methodological context of the cited experiments.

Data Presentation: Docking Scores of Kaurane Diterpenoids

The following table summarizes the binding affinities of several kaurane diterpenoids and reference compounds with their respective protein targets, as determined by molecular docking studies. Lower binding energy values typically indicate a more favorable interaction.

Compound Name/Type	Protein Target(s)	Binding Affinity (kcal/mol)	Reference Compound(s)	Reference Binding Affinity (kcal/mol)
Ent-kaurane diterpenoids (various)	AKT, mToR, COX-2, MDM2, PDK1	-124.5 (compound 6 with mToR) to -110.2 (compound 1 with COX-2)	Oxaliplatin	Not explicitly stated in kcal/mol
Kaurane diterpenes (various)	Leishmania Pteridine Reductase I (LmPTR1)	-423.0 kJ/mol (compound 135) to -416.7 kJ/mol (compound 302)	Methotrexate	-560.4 kJ/mol
Kaurane diterpenoids	SARS-CoV-2 3CLpro, PLpro, M, N proteins	Data in supplementary material (not directly accessible)	Remdesivir, Favipiravir	Not explicitly stated in kcal/mol
11 β -hydroxy-ent-16-kaurane-15-one (23)	Peroxiredoxin I (Prdx I)	Not explicitly stated in kcal/mol	Not specified	Not specified

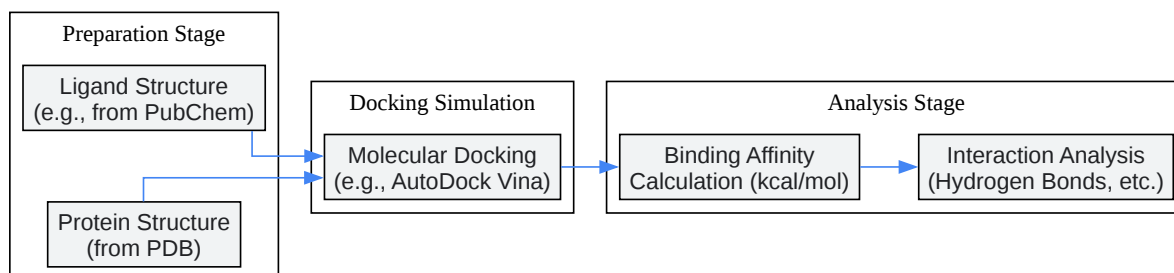
Note: The binding energies from different studies may not be directly comparable due to variations in docking software and protocols.

Experimental Protocols

The methodologies employed in the cited docking studies are detailed below to provide a basis for understanding and potentially replicating the presented findings.

General Molecular Docking Workflow:

A typical in silico molecular docking study involves several key steps, from protein and ligand preparation to the final analysis of the interaction.



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Caption: A generalized workflow for molecular docking studies.

Specific Methodologies from Cited Studies:

- Study on Kaurane Diterpenoids against SARS-CoV-2 Proteins:
 - Software: AutoDock Vina was utilized for the molecular docking simulations.[1]
 - Preparation: AutoDock Tools were used to prepare and optimize the target proteins and ligands.[1]
 - Analysis: The binding affinity was evaluated based on the Gibbs free energy (ΔG).[1] The interactions, including hydrogen bonds and hydrophobic interactions, were visualized and analyzed using LigPlot+ and BIOVIA Discovery Studio.[1]
- Study on Ent-Kaurane Diterpenoids and the PI3K Pathway:
 - Targets: The study focused on protein targets within the PI3K pathway, including AKT, mTOR, COX-2, MDM2, and PDK1.[2][3]
 - Analysis: The primary metric for evaluating the interaction was the docking score, with a more negative value indicating a stronger binding affinity.[2] Hydrogen bonding was a key aspect of the interaction analysis.[2]

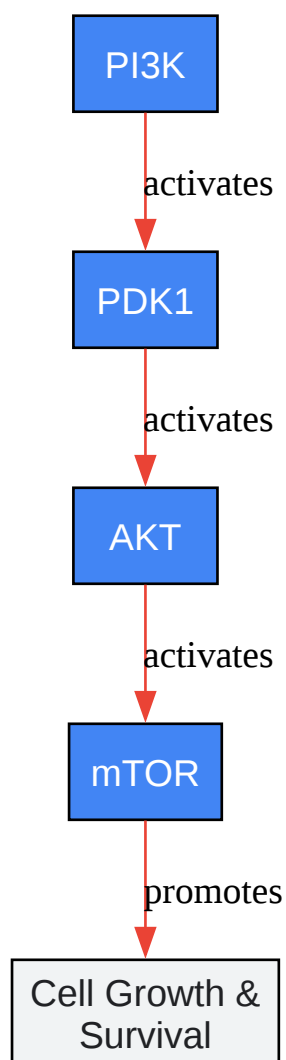
- Study on Kaurane-Type Diterpenes as Leishmania Pteridine Reductase I (LmPTR1) Inhibitors:
 - Method: A structure-based virtual screening approach using molecular docking was performed.[4]
 - Comparison: The docking scores of the kaurane diterpenes were compared against known PTR1 inhibitors.[4]
- Study on ent-Kaurane Diterpenoids Targeting Redox Resetting:
 - Software: The computational analysis was performed using the Schrodinger 2018 suite.[5]
 - Target Protein: The dimeric structure of Peroxiredoxin I (PDB ID: 1QQ2) was used for the docking study.[5]

Signaling Pathway Context

The protein targets investigated in these studies are involved in critical cellular signaling pathways. Understanding these pathways provides context for the potential therapeutic implications of kaurane diterpenoid binding.

PI3K/AKT/mTOR Signaling Pathway:

This pathway is crucial in regulating cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer, making its components attractive targets for anticancer drug development.

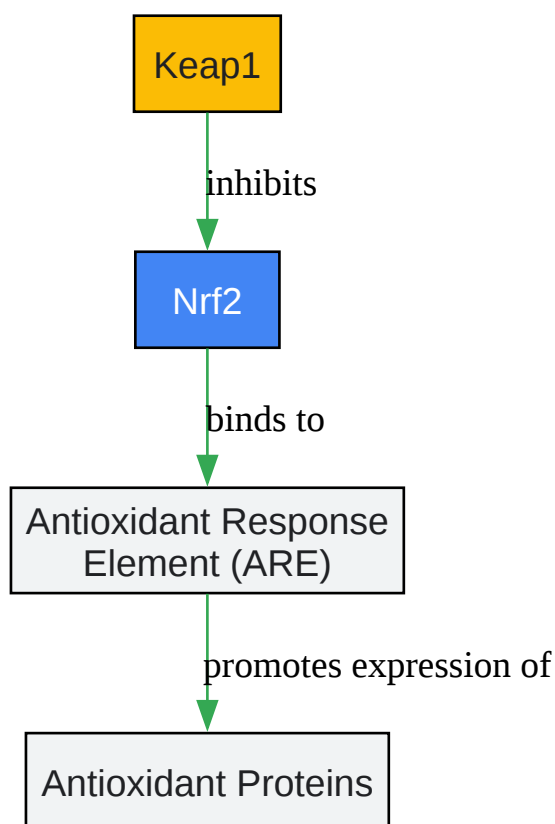


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Caption: The PI3K/AKT/mTOR signaling cascade.

Nrf2-Keap1 Signaling Pathway:

The Nrf2-Keap1 pathway is the primary regulator of the cellular antioxidant response.[6] Nrf2 activation leads to the expression of antioxidant proteins, protecting cells from oxidative stress.
[6]



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Caption: The Nrf2-Keap1 antioxidant response pathway.

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References

- 1. japsonline.com [japsonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Kaurane-Type Diterpenes as Inhibitors of Leishmania Pteridine Reductase I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ent-Kaurane diterpenoids induce apoptosis and ferroptosis through targeting redox resetting to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular dynamics, quantum mechanics and docking studies of some Keap1 inhibitors – An insight into the atomistic mechanisms of their antioxidant potential - PMC [pmc.ncbi.nlm.nih.gov]
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